molecular formula C12H11F3N2O B12273763 3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)-

3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)-

Cat. No.: B12273763
M. Wt: 256.22 g/mol
InChI Key: WCNKAAHIWAWZJT-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)- is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)- typically involves the reaction of ethyl acetoacetate with 3,4-dimethylphenylhydrazine hydrochloride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, with glacial acetic acid as a catalyst . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazole and dihydropyrazole derivatives, which can have different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological processes, such as inflammation and pain perception . The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)- imparts unique chemical and biological properties to the compound. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity for specific targets, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C12H11F3N2O

Molecular Weight

256.22 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C12H11F3N2O/c1-7-3-4-9(5-8(7)2)17-11(18)6-10(16-17)12(13,14)15/h3-5H,6H2,1-2H3

InChI Key

WCNKAAHIWAWZJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(=N2)C(F)(F)F)C

Origin of Product

United States

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